

Application Notes and Protocols for Labeling Proteins with DBCO-PEG24-acid

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Compound of Interest

Compound Name: DBCO-PEG24-acid

Cat. No.: B15141583

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with **DBCO-PEG24-acid**, a valuable tool for bioorthogonal chemistry applications. This reagent enables the attachment of a dibenzocyclooctyne (DBCO) moiety to a protein of interest via a long, flexible, and hydrophilic polyethylene glycol (PEG) spacer. The DBCO group can then specifically react with azide-tagged molecules in a copper-free click chemistry reaction, allowing for the precise and stable conjugation of proteins to other biomolecules, imaging agents, or drug delivery systems.

Introduction

DBCO-PEG24-acid is a bifunctional linker that contains a carboxylic acid group and a DBCO group, separated by a 24-unit PEG spacer. The carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the surface of a protein, forming a stable amide bond. The DBCO moiety is a strained alkyne that undergoes a rapid and highly specific strain-promoted alkyne-azide cycloaddition (SPAAC) with azides, a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This two-step labeling strategy allows for the site-specific or stochastic labeling of proteins for a wide range of applications, including proteomics, drug targeting, and the study of protein-protein interactions.

Data Presentation

The following tables summarize typical quantitative data associated with protein labeling using DBCO reagents. Please note that specific results will vary depending on the protein, buffer conditions, and purification methods used.

Parameter	Antibody (IgG)	Comment	Source
Purification Method	Dialysis	Dialysis was found to be more effective at removing excess DBCO reagent while maintaining high protein recovery compared to desalting columns.	[1]
Protein Recovery	~94.6%	High protein recovery can be achieved with appropriate purification methods. Significant protein loss was observed with repeated desalting steps.	[1]
Excess Reagent Removal	~86.8%	Efficient removal of unreacted DBCO reagent is crucial to prevent interference in downstream applications.	[1]

Parameter	Value	Conditions	Source
Reactivity Loss Over Time	3-5%	DBCO-modified goat IgG stored at 4°C or -20°C for 4 weeks.	[2]
Storage Recommendations	-20°C for long-term storage. Avoid azide- and thiol-containing buffers.	DBCO-functionalized antibodies can be stored for up to a month, though reactivity may decrease over time.	[2][3]

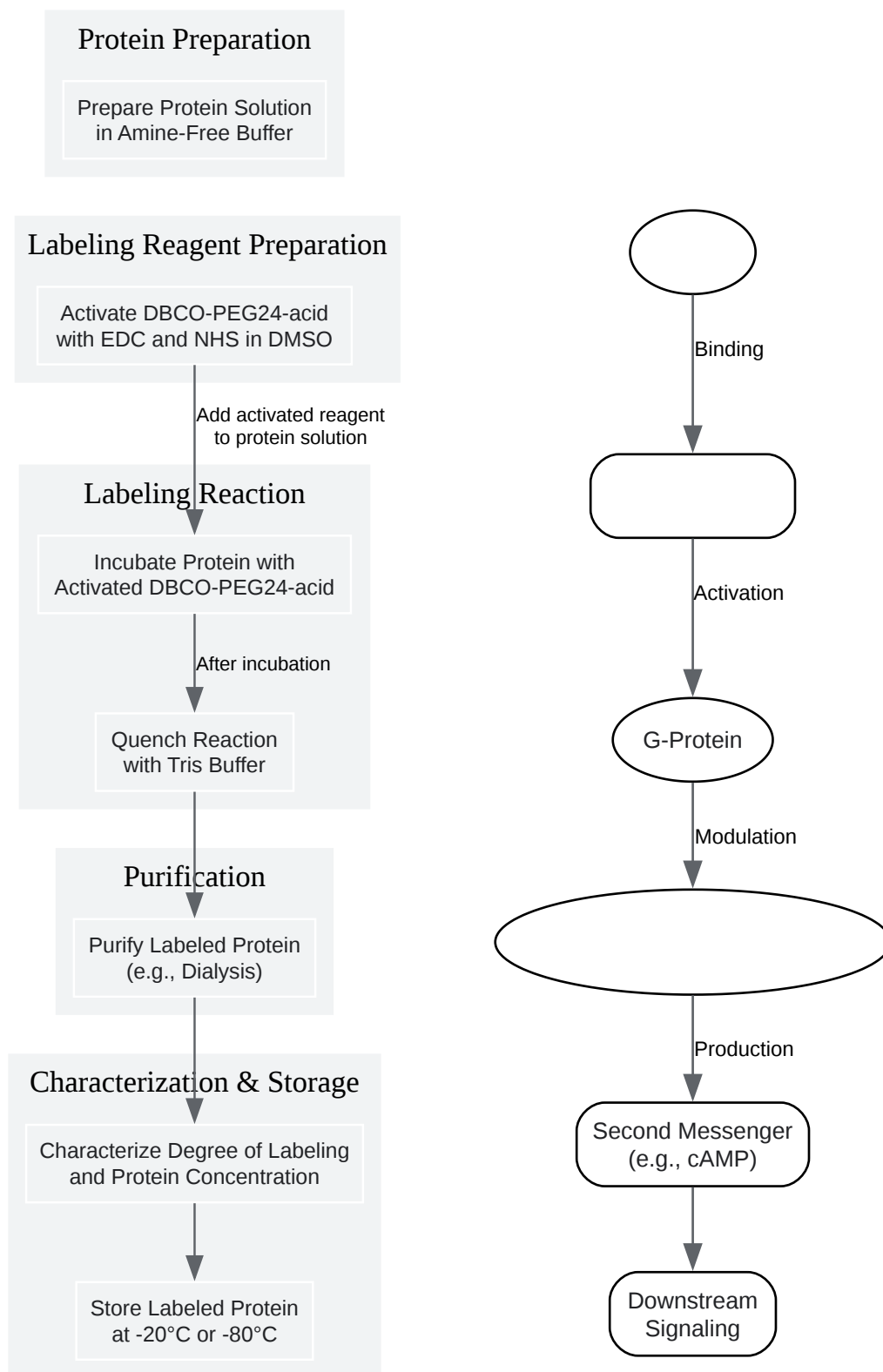
Experimental Protocols

This protocol describes a general method for labeling a protein with **DBCO-PEG24-acid** and subsequent purification. Optimization of the molar excess of the labeling reagent and reaction times may be necessary for specific proteins.

Materials

- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
- **DBCO-PEG24-acid**
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: PBS, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., dialysis cassette with appropriate molecular weight cutoff, size-exclusion chromatography column)

Experimental Workflow Diagram



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References

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